4-Bromoisoquinoline-5-sulfonyl chloride
Overview
Description
4-Bromoisoquinoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5BrClNO2S and its molecular weight is 306.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Molecular Conformation
- In the study of isoquinoline derivatives, researchers found that the positioning of sulfonyl groups affects the molecular structure, as seen in the case of 4-fluoroisoquinoline-5-sulfonyl chloride. This compound showed variations in the arrangement of sulfonyl oxygen atoms due to steric repulsions, impacting the overall molecular geometry (Ohba et al., 2012).
2. Copper-Catalyzed Sulfonylation
- A significant application is the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, like 4-bromoisoquinoline-5-sulfonyl chloride. This process is vital for the selective functionalization of quinoline rings, showcasing the compound's utility in complex organic syntheses (Liang et al., 2015).
3. Antimicrobial and Antioxidant Applications
- Research on sulfur-containing α-amino acids and sulfonyl chloride derivatives has revealed significant antimicrobial and antioxidant activities. These compounds, including those related to this compound, display promising therapeutic potentials (Egbujor et al., 2022).
4. Synthesis of Heterocyclic Derivatives
- The use of sulfonyl chlorides in the synthesis of heterocyclic compounds is another important application. Methods involving visible light-promoted reactions and catalysis with fac-Ir(ppy)3 have been developed to synthesize derivatives like 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, indicating the versatility of sulfonyl chlorides in organic chemistry (Liu et al., 2016).
5. Synthesis of Bromonium Ylides
- The synthesis of 4-bromo-1,2-dihydroisoquinolines from sulfonyl chlorides has been achieved using rhodium catalysis. This process is crucial for generating bromonium ylides, highlighting the compound's role in the formation of complex organic structures (He et al., 2016).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Properties
IUPAC Name |
4-bromoisoquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHFQYKUHNJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281265 | |
Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127625-94-9 | |
Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127625-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoisoquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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